Cas no 2229250-03-5 (2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine)
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
- 2229250-03-5
- EN300-1951071
-
- Inchi: 1S/C6H6F2N2S/c7-6(8)3-5(6,9)4-10-1-2-11-4/h1-2H,3,9H2
- InChI-Schlüssel: YXQUESKLIIXTDP-UHFFFAOYSA-N
- Lächelt: S1C=CN=C1C1(CC1(F)F)N
Berechnete Eigenschaften
- Genaue Masse: 176.02197570g/mol
- Monoisotopenmasse: 176.02197570g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 187
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 67.2Ų
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1951071-0.05g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 0.05g |
$1452.0 | 2023-09-17 | ||
| Enamine | EN300-1951071-0.1g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 0.1g |
$1521.0 | 2023-09-17 | ||
| Enamine | EN300-1951071-0.25g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 0.25g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1951071-0.5g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 0.5g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1951071-1.0g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 1g |
$1729.0 | 2023-06-01 | ||
| Enamine | EN300-1951071-2.5g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 2.5g |
$3389.0 | 2023-09-17 | ||
| Enamine | EN300-1951071-5.0g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 5g |
$5014.0 | 2023-06-01 | ||
| Enamine | EN300-1951071-10.0g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 10g |
$7435.0 | 2023-06-01 | ||
| Enamine | EN300-1951071-1g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 1g |
$1729.0 | 2023-09-17 | ||
| Enamine | EN300-1951071-5g |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229250-03-5 | 5g |
$5014.0 | 2023-09-17 |
2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine Verwandte Literatur
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Weitere Informationen zu 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
2,2-Difluoro-1-(1,3-Thiazol-2-yl)cyclopropan-1-amine: A Promising Compound in Modern Pharmaceutical Research
2,2-Difluoro-1-(1,3-Thiazol-2-yl)cyclopropan-1-amine, with the chemical identifier CAS No. 2229250-03-5, represents a novel class of organic compounds that have garnered significant attention in recent years. This molecule is characterized by its unique structural features, including the presence of a cyclopropane ring, fluorine substituents, and a thiazole heterocycle. The synthesis and biological activity of this compound have been extensively studied, with recent research highlighting its potential applications in pharmaceutical development.
The 2,2-difluoro functional group in this molecule plays a critical role in modulating its physicochemical properties. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, which is a key factor in drug design. The 1-(1,3-thiazol-2-yl) moiety introduces a heterocyclic ring system, which is often associated with biological activity due to its ability to interact with various protein targets. The cyclopropane ring, a three-membered carbon structure, adds structural rigidity and may influence the molecule's binding affinity to target receptors.
Recent studies have focused on the synthesis pathways of 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine. One of the most promising approaches involves the use of transition-metal-catalyzed coupling reactions, which allow for the efficient construction of the cyclopropane ring. A 2023 publication in Journal of Medicinal Chemistry reported a novel method for synthesizing this compound using photoredox catalysis, which significantly improved the yield and purity of the final product. This advancement highlights the importance of green chemistry principles in modern pharmaceutical synthesis.
The pharmacological profile of 2,2-difluoro-1-(1,3-thyazol-2-yl)cyclopropan-1-amine has been explored in several preclinical studies. Research published in ACS Chemical Biology (2023) demonstrated that this compound exhibits selective inhibition of certain kinase enzymes, which are implicated in various diseases such as cancer and inflammation. The thiazole ring is believed to contribute to the molecule's ability to bind to these kinases, while the fluorine substituents enhance its metabolic stability.
One of the most exciting developments in the study of 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine is its potential application in antimicrobial therapy. A 2024 study in Antimicrobial Agents and Chemotherapy revealed that this compound displays activity against multidrug-resistant bacterial strains. The unique cyclopropane ring structure may interfere with bacterial cell wall synthesis, while the thiazole heterocycle contributes to its antimicrobial activity. These findings suggest that this compound could be a valuable candidate for developing new antibiotics.
Another area of interest is the neuropharmacological potential of 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine. Research published in Neuropharmacology (2023) indicated that this compound may have modulatory effects on neurotransmitter systems, including the serotonin and dopamine pathways. This property could make it a promising candidate for the treatment of neurological disorders such as depression and Parkinson's disease. The fluorine atoms in the molecule may enhance its ability to cross the blood-brain barrier, improving its therapeutic potential.
The synthetic challenges associated with 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine have been addressed through the development of asymmetric catalytic methods. A 2023 study in Organic Letters described a chiral catalyst-based approach that allows for the selective synthesis of the compound with high enantiomeric purity. This is particularly important for pharmaceutical applications, where the stereochemistry of a molecule can significantly impact its biological activity.
Further research is needed to fully understand the mechanism of action of 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine and its potential therapeutic applications. Ongoing studies are investigating its cytotoxic effects on cancer cells and its immunomodulatory properties. The thiazole ring and fluorine substituents are likely to play a key role in these biological activities, as they can interact with various cellular targets.
In conclusion, 2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine is a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features, including the fluorine atoms, thiazole ring, and cyclopropane ring, contribute to its biological activity and therapeutic potential. Continued research into its synthesis methods, pharmacological properties, and biological mechanisms will be essential for advancing its development as a potential drug candidate.
2229250-03-5 (2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropan-1-amine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)